molecular formula C32H29N3O4S B607224 SERCA2a activator 1

SERCA2a activator 1

Numéro de catalogue: B607224
Poids moléculaire: 551.7 g/mol
Clé InChI: DBGJRQXKIIMWLS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’activateur SERCA2a 1 est un composé connu pour sa capacité à activer l’ATPase Ca2± dépendante du réticulum sarcoplasmique/endoplasmique 2a (SERCA2a). Cette activation diminue l’inhibition par la phospholambane et améliore les fonctions systolique et diastolique du cœur . Il est principalement utilisé dans la recherche liée à l’insuffisance cardiaque et à d’autres affections cardiaques.

Analyse Des Réactions Chimiques

L’activateur SERCA2a 1 subit diverses réactions chimiques, notamment :

Applications de recherche scientifique

L’activateur SERCA2a 1 a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

Clinical Applications

The therapeutic potential of SERCA2a activators is being explored in various clinical settings:

  • Heart Failure : SERCA2a activator 1 has shown promise in treating heart failure by improving cardiac contractility and function. Phase 1 and Phase 2 clinical trials have demonstrated the efficacy of gene transfer techniques targeting SERCA2a in patients with severe heart failure .
  • Diastolic Dysfunction : In preclinical studies using streptozotocin-treated rats (a model for diastolic dysfunction), compound 8 was evaluated for its ability to stimulate SERCA2a. Results indicated significant improvements in diastolic function without affecting the electrical activity of healthy myocytes, suggesting a selective action that minimizes side effects .

Table 1: Summary of SERCA2a Activators and Their Mechanisms

CompoundMechanismApplicationStudy Reference
N106Enhances SUMOylation of SERCA2aHeart failure treatment
Compound 8Stimulates SERCA2a activityDiastolic dysfunction
IstaroximeIncreases intracellular Ca²⁺ handlingHeart failure and diabetic cardiomyopathy

Case Study 1: N106 in Heart Failure

In a study involving heart failure models, N106 was administered to rodents. The results showed enhanced contractility and improved ventricular function due to increased SUMOylation of SERCA2a. This suggests that targeting SUMOylation may be an effective strategy for restoring cardiac function in heart failure patients .

Case Study 2: Compound 8's Effects on Diastolic Dysfunction

In a controlled study using streptozotocin-treated rats, compound 8 was administered both intravenously and orally. Echocardiographic analysis revealed significant improvements in diastolic function post-treatment, indicating the compound's potential as a selective therapeutic agent for chronic heart failure without adverse effects on healthy cardiac tissue .

Mécanisme D'action

L’activateur SERCA2a 1 exerce ses effets en se liant à la phospholambane, une protéine régulatrice qui inhibe la SERCA2a. En se liant à la phospholambane, l’activateur SERCA2a 1 atténue cette inhibition, conduisant à une activité ATPasique accrue et à une absorption accrue du calcium dans le réticulum sarcoplasmique. Il en résulte une amélioration des fonctions systolique et diastolique du cœur .

Comparaison Avec Des Composés Similaires

L’activateur SERCA2a 1 est unique par rapport à d’autres composés similaires en raison de son activation sélective de la SERCA2a sans affecter les autres ATPases. Les composés similaires incluent :

Ces composés mettent en évidence la spécificité et les avantages thérapeutiques potentiels de l’activateur SERCA2a 1 dans la recherche et le traitement cardiaques.

Activité Biologique

The compound SERCA2a activator 1 (also referred to as N106) has emerged as a significant pharmacological agent in the treatment of heart failure (HF) due to its ability to enhance the function of the sarcoplasmic reticulum calcium ATPase (SERCA2a). This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular activity, and potential therapeutic applications.

Overview of SERCA2a and Heart Failure

SERCA2a is crucial for calcium handling in cardiac myocytes, facilitating the reuptake of calcium ions into the sarcoplasmic reticulum after muscle contraction. Dysfunction in SERCA2a activity is a hallmark of heart failure, leading to impaired cardiac contractility and relaxation. Thus, pharmacological enhancement of SERCA2a activity represents a promising therapeutic strategy for improving cardiac function in HF patients.

This compound operates primarily through the enhancement of SUMOylation, a post-translational modification process that regulates protein function. The compound directly activates the SUMO-activating enzyme (E1 ligase), which in turn increases the SUMOylation levels of SERCA2a. This modification is associated with improved enzymatic activity and calcium uptake capabilities.

Key Findings:

  • Increased SUMOylation : Studies indicate that N106 enhances SERCA2a SUMOylation in a concentration-dependent manner, resulting in increased ATPase activity and improved calcium handling within cardiomyocytes .
  • Cell Contractility : Time-course experiments have demonstrated that treatment with N106 significantly improves cell contractility, evidenced by peak shortening measurements .

Clinical Trials

Recent clinical trials involving gene transfer techniques to enhance SERCA2a expression have shown promising results. For instance, a Phase 1 and Phase 2 clinical trial of adeno-associated vector type 1 (AAV1)-mediated gene transfer demonstrated clinical benefits in patients with severe heart failure, including improved cardiac energetics and reduced ventricular arrhythmias .

Comparative Data on SERCA Activators

The following table summarizes findings from various studies on SERCA2a activators, including this compound:

Activator Mechanism Effects on SERCA2a Clinical Relevance
This compound (N106)Enhances SUMOylationIncreases ATPase activityPotential treatment for heart failure
GINDirect activationStimulates Ca²⁺ uptakeImproves diastolic function in diabetic models
CurcuminInhibits SERCA activityStabilizes E1 conformational stateAntioxidant properties; potential anticancer effects
PolyphenolsModulates conformational changesAlters binding sitesVarious health benefits; impacts on Ca²⁺ signaling

Propriétés

IUPAC Name

2-(5-benzyl-1-butyl-6-oxopyridin-3-yl)-N-naphthalen-2-ylsulfonylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N3O4S/c1-2-3-17-35-22-28(19-27(32(35)37)18-23-9-5-4-6-10-23)30-21-26(15-16-33-30)31(36)34-40(38,39)29-14-13-24-11-7-8-12-25(24)20-29/h4-16,19-22H,2-3,17-18H2,1H3,(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGJRQXKIIMWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C=C(C1=O)CC2=CC=CC=C2)C3=NC=CC(=C3)C(=O)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SERCA2a activator 1
Reactant of Route 2
Reactant of Route 2
SERCA2a activator 1
Reactant of Route 3
Reactant of Route 3
SERCA2a activator 1
Reactant of Route 4
Reactant of Route 4
SERCA2a activator 1
Reactant of Route 5
Reactant of Route 5
SERCA2a activator 1
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
SERCA2a activator 1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.